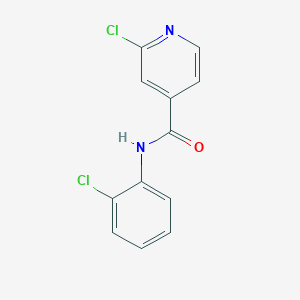

2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide

Übersicht

Beschreibung

2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide is a chemical compound that is used in scientific research for its various applications. It is a pyridine derivative and is also known by its chemical name CCPC. This compound has gained attention in recent years due to its unique properties and potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Approaches : Research has explored various synthesis methods for compounds related to 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide. For instance, N-alkyl-4-chloro-2-pyridine carboxamides, closely related to the target compound, were synthesized using different amines and 4-chloropyridine-2-carboxylic acid methyl ester. These compounds were confirmed through IR, ~1H NMR, and ESI-MS (Pan Qing-cai, 2011).

- Structural Investigations : Studies like the one on bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate provide insights into the geometric and bonding properties of similar compounds, revealing linear geometry and stabilizing interactions in crystal structures (Chunyue Shi, C. Ge, Qitao Liu, 2010).

Biological Applications

- Antibacterial and Antitubercular Activities : Compounds like pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, which share a structural resemblance with 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide, have shown significant antitubercular and antibacterial activities. This suggests potential applications in developing antimicrobial agents (S. Bodige et al., 2019).

- Antitumor Potential : Research indicates that derivatives of pyridine carboxamides exhibit antitumor activities. For example, compounds like 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide have shown promising antitumor activities in studies, suggesting a potential avenue for cancer treatment research (Z. Xin, 2012).

Pharmaceutical Development

- Drug Design and SAR Studies : The structure-activity relationship (SAR) of various pyridine derivatives, which are structurally similar to 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide, have been extensively studied for their potential in drug development. For instance, studies on 5,6-diarylpyridines as human CB1 inverse agonists help understand the molecular interactions crucial for therapeutic efficacy (L. C. Meurer et al., 2005).

Wirkmechanismus

Target of Action

It’s known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that similar compounds react with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Indole derivatives, which share some structural similarities, are known to possess various biological activities, affecting a wide range of pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

A similar compound, boscalid, has been studied, and it was found that there were no significant differences in the excretory or metabolic patterns in urine and faeces, regardless of dosing regimen or sex

Result of Action

Similar compounds have shown a broad spectrum of biological activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Action Environment

It’s known that 2-chloropyridine, a structurally similar compound, exhibits extensive volatilization losses from water, less so when present in soil . This suggests that environmental factors such as the presence of water and soil can influence the action and stability of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide.

Eigenschaften

IUPAC Name |

2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-9-3-1-2-4-10(9)16-12(17)8-5-6-15-11(14)7-8/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDYFOQZRUIKIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=NC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B3042840.png)

![pentyl N-[1-(diphenylphosphoryl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3042841.png)

![(6E)-2-bromo-6-[[N-hydroxy-3,5-bis(trifluoromethyl)anilino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B3042842.png)

![[5-[(2,6-Dichlorophenyl)methyl]-2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methylpyrimidin-4-yl]oxy-diethoxy-sulfanylidene-lambda5-phosphane](/img/structure/B3042843.png)

![1-[(2-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3042847.png)

![1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3042849.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)-diphenoxyphosphorylmethyl]thiourea](/img/structure/B3042850.png)

![2-[4-(Bromomethyl)styryl]-1-chloro-3-fluorobenzene](/img/structure/B3042853.png)

![2-[5-(3-chloro-4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-(4-chloro-3-nitrophenyl)ethan-1-one](/img/structure/B3042854.png)

![N1-(6-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)-N1-[2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3042855.png)

![N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide](/img/structure/B3042859.png)

![N'1-(2-chloroacetyl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}ethanohydrazide](/img/structure/B3042860.png)